2-(2,2,2-Trifluoroacetyl)isonicotinonitrile
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Overview
Description
2-(2,2,2-Trifluoroacetyl)isonicotinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol . It is also known by its synonym, 2-(Trifluoroacetyl)pyridine-4-carbonitrile . This compound is characterized by the presence of a trifluoroacetyl group attached to an isonicotinonitrile moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroacetyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
2-(2,2,2-Trifluoroacetyl)isonicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroacetyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoroacetyl)pyridine-4-carbonitrile: A closely related compound with similar structural features.
2-(2,2,2-Trifluoroacetyl)nicotinonitrile: Another analog with a trifluoroacetyl group attached to a nicotinonitrile moiety.
Uniqueness
2-(2,2,2-Trifluoroacetyl)isonicotinonitrile is unique due to its specific trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H3F3N2O |
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Molecular Weight |
200.12 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-3-5(4-12)1-2-13-6/h1-3H |
InChI Key |
IHCHRWPMJLKPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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